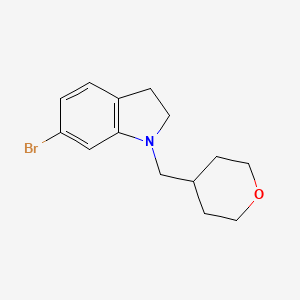

![molecular formula C20H22ClN3OS B1406593 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide CAS No. 1706460-53-8](/img/structure/B1406593.png)

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

Vue d'ensemble

Description

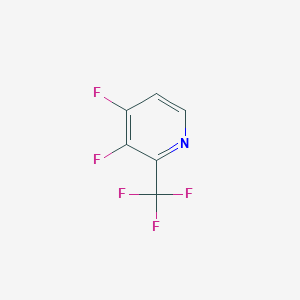

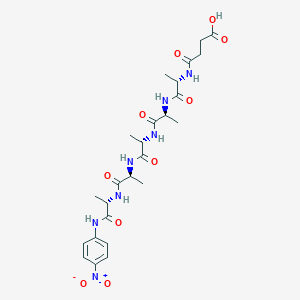

“N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with unique physical and chemical properties . The compound also features a 1,3,4-thiadiazol-2-yl group, which is a heterocyclic compound known for its broad spectrum of biological activity .

Synthesis Analysis

The synthesis of N-adamantylated amides, which are structurally similar to the compound , has been reported. These amides have been synthesized from 1-adamantyl nitrate, with the reactions carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The compound’s structure can also be examined using gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives, including those with a 1,3,4-thiadiazol-2-yl group, are often carried out via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.Applications De Recherche Scientifique

Noncovalent Interaction Analysis

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole derivatives, closely related to N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide, focused on analyzing noncovalent interactions using quantum theory and Hirshfeld surface analysis. This study provides insights into the structural and energetic properties of these compounds, relevant in designing materials with specific molecular interactions (El-Emam et al., 2020).

Anti-proliferative Activity and Molecular Docking

Wassel et al. (2021) synthesized a series of 1,3,4-thiadiazolo-adamantane derivatives and evaluated their anti-proliferative activity against cancer cell lines. The study also included molecular docking targeting EGFR, indicating potential applications in cancer therapeutics (Wassel et al., 2021).

Cytotoxicity Evaluation as Potential Anticancer Agents

Mohammadi-Farani et al. (2014) conducted a study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. They evaluated their in-vitro cytotoxicity against various cancer cell lines, contributing to the understanding of these compounds' potential as anticancer agents (Mohammadi-Farani et al., 2014).

Synthesis and Biological Activity

Kadi et al. (2007) synthesized and tested 1-adamantyl-1,3,4-thiadiazole derivatives for in vitro activities against bacteria and fungus Candida albicans. They also evaluated the in vivo anti-inflammatory activity of these compounds, highlighting their potential in antimicrobial and anti-inflammatory applications (Kadi et al., 2007).

Antitubercular Activity Targeting Sterol 14α-Demethylase

Anusha et al. (2015) described the synthesis of adamantyl-imidazolo-thiadiazoles and their evaluation as anti-tuberculosis agents. They identified the potential mechanism of action targeting sterol 14α-demethylase, showing the compound's utility in tuberculosis treatment (Anusha et al., 2015).

Structural and Energetic Properties in Drug Design

Al-Wahaibi et al. (2022) investigated two derivatives of triazolo[3,4-b][1,3,4]thiadiazole, closely related to the compound of interest. Their study provided insights into weak intermolecular interactions, crucial for understanding drug design and development (Al-Wahaibi et al., 2022).

Orientations Futures

Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of this compound. Given the biological activity of similar compounds, it may be worthwhile to investigate its potential use in medicinal chemistry, catalyst development, and nanomaterials .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS/c21-12-17(25)24(16-4-2-1-3-5-16)19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGWMZBNOVMPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(C5=CC=CC=C5)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

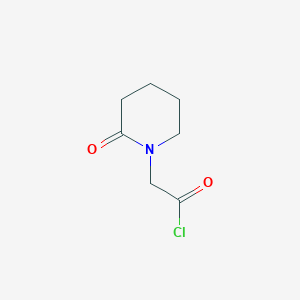

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)

![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)